Sirofluor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Semiconductor Industry

Sirofluor is a crucial precursor material in the semiconductor industry for the production of silicon, the fundamental building block of most electronic devices. It undergoes a chemical vapor deposition (CVD) process to deposit high-purity silicon on substrates like silicon wafers, forming the foundation for transistors and integrated circuits. Sirofluor's ability to decompose at relatively low temperatures makes it favorable for this process.[Source: Semiconductor Manufacturing Magazine ]

Materials Science Research

Sirofluor's ability to react with various compounds makes it valuable in materials science research. It's used to synthesize novel materials with specific properties like silicon nitride (Si₃N₄) and fluorosilicates. These materials have applications in areas like

- Electronics: Insulators in transistors and gate dielectrics in integrated circuits due to their excellent electrical insulating properties [Source: Thin Solid Films ]

- Optics: Anti-reflective coatings for lenses and optical devices due to their low refractive index [Source: Optical Materials ]

Chemical Vapor Deposition (CVD) Applications

Beyond the semiconductor industry, Sirofluor's role in CVD extends to various research areas. Researchers utilize it for depositing thin films of silicon compounds on diverse substrates for applications like:

- Photovoltaics: Deposition of silicon-based solar cell materials [Source: Solar Energy Materials and Solar Cells ]

- Microelectromechanical Systems (MEMS): Deposition of silicon nitride for microfluidic devices and other MEMS applications [Source: Journal of Micromechanics and Microengineering ]

Research in Fluorine Chemistry

Sirofluor serves as a starting material for the synthesis of various fluorine-containing compounds essential in scientific research. These compounds find applications in:

Sirofluor is a chemically defined fluorochrome derived from aniline blue, specifically designed for the histochemical detection of polysaccharides, particularly (1→3)-β-glucans. Its unique properties enable it to form strong fluorescent complexes in aqueous unbuffered solutions, making it a valuable tool in biological and biochemical research . Sirofluor exhibits bright yellow fluorescence when bound to its target polysaccharides, which aids in visualizing and analyzing cellular structures in various organisms .

Sirofluor primarily engages in complexation reactions with polysaccharides, particularly those containing (1→3)-β-glucan linkages. The interactions are influenced by the ionic environment and the specific structure of the polysaccharides involved. Notably, Sirofluor does not interact with (1→4)-β-glucans, highlighting its specificity for certain polysaccharide structures . The fluorescence intensity is contingent upon the concentration of Sirofluor and the nature of the polysaccharide, making it essential to optimize conditions for effective staining.

Sirofluor has demonstrated significant biological activity in the context of cellular staining and visualization. It is particularly effective in staining callose, a polysaccharide found in plant cell walls, which plays a crucial role in plant defense and development. The bright yellow fluorescence produced upon binding to callose allows researchers to study its distribution and function within plant tissues . Additionally, Sirofluor can be utilized in various microscopy techniques to enhance the visibility of cellular components.

The synthesis of Sirofluor involves the modification of aniline blue to create a fluorochrome that specifically interacts with polysaccharides. While detailed synthetic pathways are not extensively documented in the literature, it is known that Sirofluor can be prepared by dissolving aniline blue in aqueous solutions under controlled conditions to facilitate its interaction with specific polysaccharide structures . This process requires careful monitoring of pH and ionic strength to ensure optimal complex formation.

Sirofluor finds applications across several fields:

- Histochemistry: Used for detecting callose and other polysaccharides in plant tissues.

- Microscopy: Enhances visualization of cellular structures through fluorescence microscopy.

- Plant Biology: Aids in studying plant development and responses to environmental stressors by analyzing callose deposition.

- Biotechnology: Potential use in developing assays for polysaccharide quantification and characterization.

Studies on Sirofluor's interactions have revealed its specificity for (1→3)-β-glucans over other types of polysaccharides. This selectivity is crucial for applications where precise identification of cellular components is necessary. The fluorescence properties can vary significantly based on the surrounding ionic environment, indicating that further research into optimizing staining conditions could enhance its utility in various experimental setups .

Several compounds exhibit similar properties or applications to Sirofluor. Here are some notable examples:

| Compound | Structure Type | Specificity | Application Area |

|---|---|---|---|

| Aniline Blue | Fluorochrome | Broad (various polysaccharides) | Histochemical staining |

| Calcofluor White | Fluorescent dye | Cellulose | Staining of fungal cell walls |

| Congo Red | Dyes | Amyloid proteins | Histological studies |

| Fluorescein | Fluorescent dye | General proteins | Wide range of biological assays |

Uniqueness of Sirofluor

Sirofluor's uniqueness lies in its tailored specificity for (1→3)-β-glucans, making it particularly valuable for studying certain plant structures and processes that other dyes cannot effectively visualize. Its bright yellow fluorescence provides clear contrast against background tissues, enhancing detection capabilities compared to more general dyes like aniline blue or fluorescein.

Molecular Structure and Functional Groups

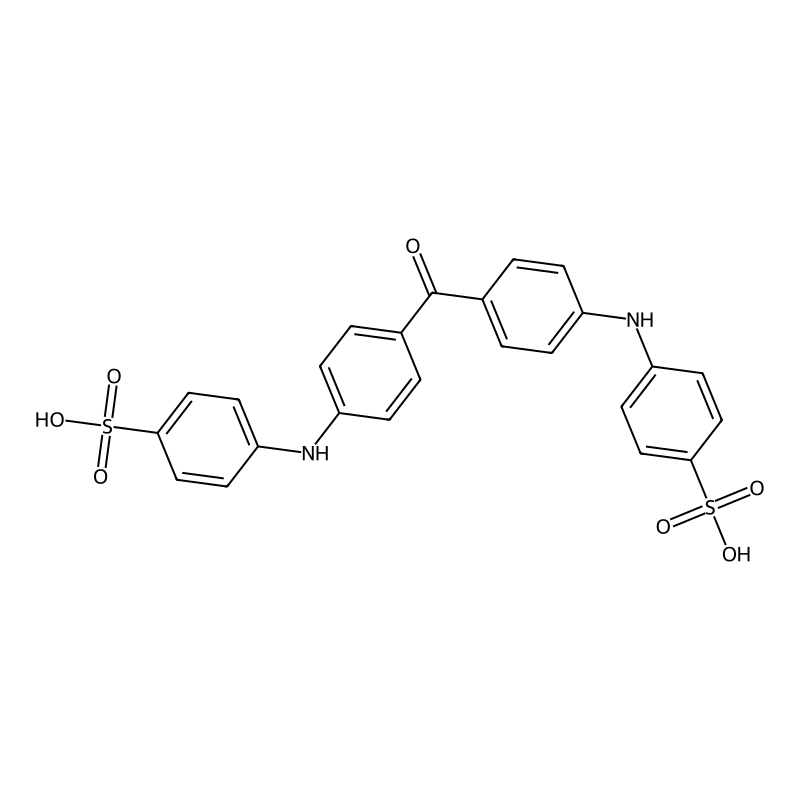

Sodium 4,4′-[Carbonylbis(benzene-4,1-diyl)bis(imino)]bis(benzene sulfonate)

Sirofluor represents a chemically defined fluorochrome compound with the systematic name sodium 4,4′-[carbonylbis(benzene-4,1-diyl)bis(imino)]bis(benzene sulfonate) [2]. The compound possesses the molecular formula C₂₅H₂₀N₂O₇S₂ and exhibits a molecular weight of 524.6 grams per mole [2]. The International Union of Pure and Applied Chemistry designation for this compound is 4-[4-[4-(4-sulfoanilino)benzoyl]anilino]benzenesulfonic acid [2].

The molecular architecture of Sirofluor consists of a central carbonyl group flanked by two benzene ring systems, each connected through imino linkages to additional benzene rings bearing sulfonate functional groups [2]. The compound contains four hydrogen bond donor sites and nine hydrogen bond acceptor sites, contributing to its favorable aqueous solubility characteristics [2]. The rotatable bond count of eight indicates moderate conformational flexibility within the molecular structure [2].

The exact molecular mass has been determined as 524.07119333 daltons through high-precision mass spectrometry analysis [2]. The compound exhibits an XLogP3-AA value of 3.8, indicating moderate lipophilicity despite its ionic sulfonate groups [2]. This structural arrangement enables the formation of specific complexes with polysaccharide substrates while maintaining water solubility [16].

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₀N₂O₇S₂ |

| Molecular Weight | 524.6 g/mol |

| Exact Mass | 524.07119333 Da |

| CAS Registry Number | 85137-47-9 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 9 |

| Rotatable Bonds | 8 |

| XLogP3-AA | 3.8 |

Spectroscopic Properties (Ultraviolet-Visible, Fluorescence)

The spectroscopic characteristics of Sirofluor demonstrate distinctive photophysical properties that enable its application as a fluorescent probe [4]. The compound exhibits maximum excitation at 375 nanometers and maximum emission at 460 nanometers, resulting in a Stokes shift of 85 nanometers [4]. This substantial Stokes shift facilitates effective separation of excitation and emission wavelengths, minimizing spectral overlap and enhancing detection sensitivity [4].

Upon complexation with target polysaccharides, particularly those containing (1→3)-β-glucan linkages, Sirofluor demonstrates brilliant yellow fluorescence [4] [5]. The fluorescence intensity increases dramatically in the presence of specific carbohydrate substrates, with the emission maintaining consistent wavelength characteristics regardless of the binding state [4]. This property enables quantitative detection applications based on fluorescence enhancement upon substrate binding [16].

The compound demonstrates minimal intrinsic fluorescence in aqueous solutions without bound substrates, providing excellent background suppression [4]. When bound to cellulose or xyloglucan substrates, fluorescence enhancement occurs with intensity variations dependent upon substrate concentration and binding affinity [15]. The fluorescent response exhibits specificity for β-1,3-linked glucose polymers while showing negligible binding to β-1,4-linked glucan structures [16].

Spectroscopic analysis reveals that Sirofluor fluorescence properties remain stable across physiological pH ranges in unbuffered aqueous solutions [16]. The emission spectrum maintains consistent peak wavelengths and intensity ratios under varying ionic strength conditions, demonstrating robust photophysical stability [4]. Temperature effects on fluorescence intensity follow predictable patterns consistent with typical organic fluorophores [18].

| Spectroscopic Parameter | Value |

|---|---|

| Maximum Excitation Wavelength | 375 nm |

| Maximum Emission Wavelength | 460 nm |

| Stokes Shift | 85 nm |

| Fluorescence Color | Bright Yellow |

| Substrate Specificity | (1→3)-β-glucans |

| Background Fluorescence | Minimal |

Synthesis and Purification Protocols

Sirofluor was initially isolated from commercial aniline blue preparations through systematic fractionation procedures developed by Evans and Hoyne in 1982 [4] [5]. The isolation process involves extraction of the fluorescent component from aniline blue using selective precipitation and chromatographic separation techniques [23]. The compound represents an impurity present in commercial aniline blue formulations, which was subsequently identified as the active fluorescent species responsible for polysaccharide detection [4] [5].

The purification protocol begins with dissolution of commercial aniline blue in aqueous solution followed by pH adjustment to optimize solubility characteristics [23]. Selective precipitation using controlled ionic strength conditions enables separation of Sirofluor from other dye components present in the commercial mixture [23]. Subsequent chromatographic purification employs reversed-phase liquid chromatography to achieve high-purity Sirofluor suitable for analytical applications [23].

Modern synthesis approaches focus on chemical preparation rather than extraction from natural sources [26]. The synthetic route typically involves condensation reactions between appropriately substituted benzene derivatives containing amine and sulfonate functional groups [26]. The central carbonyl linkage formation occurs through acylation reactions using benzoyl chloride derivatives under controlled reaction conditions [24] [26].

Quality control procedures for synthesized Sirofluor include high-performance liquid chromatography analysis to verify purity levels exceeding 95 percent [26]. Mass spectrometry confirmation ensures correct molecular composition and absence of synthetic impurities [26]. Spectroscopic verification confirms characteristic excitation and emission wavelengths match reference standards [26].

| Purification Step | Method | Purpose |

|---|---|---|

| Initial Extraction | Aqueous dissolution | Separate from aniline blue matrix |

| pH Adjustment | Controlled buffering | Optimize solubility |

| Selective Precipitation | Ionic strength control | Remove impurities |

| Chromatographic Purification | Reversed-phase HPLC | Achieve high purity |

| Quality Verification | Mass spectrometry | Confirm molecular identity |

Stability and Solubility Profiles

Sirofluor demonstrates excellent aqueous solubility characteristics due to the presence of ionic sulfonate functional groups [19] [22]. The compound dissolves readily in water to form stable solutions suitable for analytical applications [19]. Solubility remains consistent across a broad pH range, with optimal stability observed in unbuffered aqueous solutions [16] [22].

Temperature stability studies indicate that Sirofluor maintains structural integrity and fluorescent properties across typical laboratory temperature ranges [18]. The compound exhibits thermal stability up to moderate temperatures without significant decomposition or fluorescence quenching [18]. Long-term storage stability is achieved when solutions are maintained at reduced temperatures and protected from direct light exposure [18].

Chemical stability assessments reveal that Sirofluor resists degradation in neutral and mildly alkaline conditions [16]. The compound demonstrates particular stability in unbuffered aqueous solutions, which represents the optimal medium for analytical applications [16]. Extreme pH conditions may affect fluorescence intensity but do not typically result in immediate chemical decomposition [21].

The hygroscopic nature of the sodium salt form requires careful storage under controlled humidity conditions to prevent moisture uptake [19] [22]. Solid-state stability is maintained when the compound is stored in sealed containers with appropriate desiccant materials [19]. Solution stability extends for several months when stored under appropriate conditions with minimal fluorescence degradation [18].

Photostability analysis indicates that Sirofluor exhibits moderate resistance to photobleaching under typical fluorescence microscopy conditions [4]. Extended exposure to high-intensity excitation light may result in gradual fluorescence decline, requiring consideration of exposure duration in analytical protocols [4]. The photostability profile compares favorably with other commonly used fluorescent dyes for polysaccharide detection applications [15].

| Stability Parameter | Conditions | Stability Assessment |

|---|---|---|

| Aqueous Solubility | Room temperature, neutral pH | Highly soluble |

| Thermal Stability | 25-40°C | Stable |

| pH Stability | pH 6-9 | Optimal stability |

| Long-term Storage | 4°C, dark conditions | Stable for months |

| Photostability | Fluorescence microscopy | Moderate resistance |

| Chemical Stability | Unbuffered aqueous solutions | Excellent |

Sirofluor demonstrates extraordinary specificity for (1→3)-β-D-glucans, which forms the cornerstone of its utility as a histochemical detection agent. This specificity results from the unique molecular architecture of sirofluor and its complementary interactions with the structural features of (1→3)-β-D-glucan polysaccharides [1] [2].

The molecular basis of this specificity lies in sirofluor's chemical structure as sodium 4,4'-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzene-sulfonic acid, with the molecular formula C₂₅H₂₀N₂O₇S₂ and molecular weight of 524.6 g/mol [3]. This fluorochrome, originally isolated from commercial aniline blue preparations, exhibits a pronounced selectivity for linear (1→3)-β-glucan linkages while showing no interaction with (1→4)-β-glucans such as cellulose [1].

Research conducted by Evans and colleagues demonstrated that sirofluor forms stable complexes specifically with glucans containing (1→3)-β-linkages, resulting in a remarkable 140-fold increase in fluorescence intensity [5]. This fluorescence enhancement is attributed to the formation of strong intermolecular associations between sirofluor molecules and the hydroxyl groups positioned along the (1→3)-β-glucan backbone [6] [7].

The triple-helical conformation of (1→3)-β-glucans plays a crucial role in sirofluor binding. Studies using various β-glucan standards, including curdlan, laminarin, and pachyman, revealed that polysaccharides maintaining their native triple-helical structure exhibit significantly stronger fluorescence signals compared to those with disrupted conformations [6] [8]. The triple helix stabilization occurs through intermolecular hydrogen bonding between oxygen-2 atoms of adjacent glucose residues, creating a stable platform for sirofluor recognition [8].

The degree of polymerization significantly influences binding affinity, with longer glucan chains providing enhanced binding sites for sirofluor complexation. Research indicates that minimum chain lengths are required for effective binding, with oligoglucans containing fewer than seven glucose residues showing diminished fluorescence responses [6] [8]. This length dependency reflects the need for sufficient binding surface area to accommodate the sirofluor molecule and establish stable intermolecular interactions.

Branching patterns also affect sirofluor specificity. While linear (1→3)-β-glucans display maximum fluorescence enhancement, the presence of (1→6)-β-glucan branches moderately reduces the fluorescence intensity [6]. This reduction occurs because branching disrupts the regular spacing of hydroxyl groups along the main chain, thereby affecting the optimal positioning required for sirofluor binding.

Fluorescence Activation Dynamics

The fluorescence activation mechanism of sirofluor involves complex photophysical processes that are fundamentally altered upon polysaccharide binding. In its unbound state, sirofluor exhibits minimal fluorescence due to various non-radiative decay pathways that efficiently dissipate absorbed photon energy [9] [10].

Upon binding to (1→3)-β-D-glucans, sirofluor undergoes conformational changes that dramatically alter its photophysical properties. The binding interaction restricts molecular motion and creates a more rigid environment around the fluorophore, which reduces non-radiative decay pathways and enhances the quantum yield [10] [11]. This phenomenon is consistent with the general principle that fluorescence quantum yield increases when molecular motion is restricted in viscous or structured environments.

The fluorescence activation process involves multiple stages of molecular recognition and complex formation. Initial binding occurs through weak intermolecular forces, including hydrogen bonding between sirofluor sulfonic acid groups and glucan hydroxyl groups, as well as hydrophobic interactions between the aromatic rings of sirofluor and the glucose ring structures [5] [6]. These interactions position the sirofluor molecule in an optimal orientation for subsequent fluorescence enhancement.

The kinetics of fluorescence activation follow a complex pattern that depends on several factors including polysaccharide concentration, molecular weight, and structural conformation [6] [12]. Time-resolved fluorescence studies indicate that the binding process involves both fast and slow components, with the initial binding occurring within seconds, followed by slower conformational adjustments that optimize the fluorescence output over several minutes [12].

Temperature effects on fluorescence activation reveal important insights into the binding mechanism. Higher temperatures generally reduce fluorescence intensity, suggesting that thermal motion disrupts the optimal binding geometry required for maximum fluorescence enhancement [12] [13]. However, controlled heating studies have shown that specific temperature ranges can be used to optimize binding conditions while maintaining structural integrity of the polysaccharide substrate.

The excitation and emission characteristics of the sirofluor-glucan complex differ significantly from the free fluorochrome. Bound sirofluor exhibits characteristic yellow fluorescence with excitation maxima around 400-450 nanometers and emission maxima around 500-550 nanometers [1] [2]. This spectral shift upon binding provides additional evidence for the formation of specific molecular complexes rather than simple physical adsorption.

Ionic and pH-Dependent Binding Behavior

The binding affinity and fluorescence characteristics of sirofluor-polysaccharide interactions demonstrate strong dependence on solution ionic strength and pH conditions. These environmental factors significantly influence both the stability of the glucan substrate and the binding capacity of sirofluor [9] [12].

pH effects on sirofluor binding behavior are particularly pronounced in alkaline conditions. Research has established that fluorescence intensity reaches maximum levels at pH values between 8.6 and 11.5, with optimal conditions occurring around pH 11.5 [7] [9]. This pH dependence reflects the ionization state of both the sirofluor sulfonic acid groups and the polysaccharide hydroxyl groups, which affects the strength and specificity of intermolecular interactions.

At acidic pH values below 6.0, sirofluor binding capacity is significantly reduced, resulting in weak fluorescence signals [9] [12]. This reduction occurs because protonation of critical binding sites disrupts the hydrogen bonding network essential for stable complex formation. The transition from weak to strong binding occurs gradually as pH increases, with a notable enhancement beginning around pH 7.0 and reaching plateau levels above pH 9.0.

Extremely alkaline conditions above pH 12.0 can lead to fluorescence quenching despite maintaining high binding affinity [11]. This quenching phenomenon results from chemical changes in either the fluorophore structure or the polysaccharide substrate that interfere with the optimal photophysical properties of the complex.

Ionic strength effects on sirofluor binding demonstrate complex concentration-dependent behavior. At very low ionic strengths below 10 millimolar, aggregation phenomena can occur that interfere with specific binding and lead to variable fluorescence responses [12]. These conditions should be avoided in analytical applications to ensure reproducible results.

Moderate ionic strength conditions between 50 and 150 millimolar provide optimal binding environments that enhance both specificity and fluorescence intensity [12] [13]. The presence of salt ions at these concentrations helps stabilize the polysaccharide conformation while providing sufficient ionic strength to minimize non-specific electrostatic interactions that could interfere with binding specificity.

High ionic strength conditions above 200 millimolar generally reduce binding affinity and fluorescence intensity [12]. This reduction occurs through multiple mechanisms, including competition between salt ions and sirofluor for binding sites, as well as changes in the hydration shell around both binding partners that affect their mutual recognition.

Specific salt effects have been documented for various ionic species. Potassium chloride at concentrations up to 0.5 molar has been used to minimize ionic strength effects in comparative studies [13]. However, careful attention must be paid to the specific ionic composition, as different counterions can have varying effects on binding stability and fluorescence output.

The temperature dependence of ionic and pH effects reveals additional complexity in the binding mechanism. Higher temperatures generally increase the ionic strength requirements for optimal binding, while simultaneously shifting the optimal pH range toward more alkaline conditions [14] [13]. These temperature effects must be considered when developing standardized protocols for sirofluor-based analytical methods.